REACTION_CXSMILES
|
[CH3:1][C:2]1[C:9]([CH3:10])=[C:8]([CH3:11])[CH:7]=[C:6]([CH3:12])[C:3]=1[CH:4]=[O:5].C1(=[O:19])CCCCC1>C(O)(=O)C.C([O-])(=O)C.[Co+2].C([O-])(=O)C>[CH3:1][C:2]1[C:9]([CH3:10])=[C:8]([CH3:11])[CH:7]=[C:6]([CH3:12])[C:3]=1[C:4]([OH:19])=[O:5] |f:3.4.5|
|
Name
|
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=O)C(=CC(=C1C)C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
cobalt (II) acetate
|
Quantity
|
4 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
was rapidly stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a flask equipped with an oxygen inlet, stirrer and condenser
|
Type
|
CUSTOM
|
Details
|
Oxygen was bubbled in while the solution
|
Type
|
ADDITION
|
Details
|
After 21/2 hr at room temperature and 4 hr at 50° the solution was poured into a separatory funnel
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
extracted with 100 mL
|
Type
|
WASH
|
Details
|
The combined aqueous extracts were rinsed with 50 mL of cyclohexane
|
Type
|
FILTRATION
|
Details
|
the precipitated product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)O)C(=CC(=C1C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.2 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 58.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |